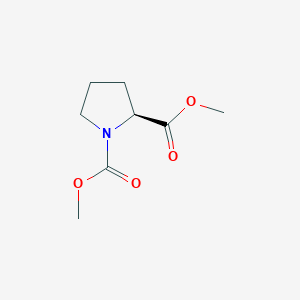

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate

Beschreibung

BenchChem offers high-quality (S)-Dimethyl pyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Dimethyl pyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

dimethyl (2S)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)6-4-3-5-9(6)8(11)13-2/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFMYIWPQPIVPO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449603 | |

| Record name | (S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83541-81-5 | |

| Record name | (S)-Dimethyl pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to (S)-Dimethyl pyrrolidine-1,2-dicarboxylate

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides an in-depth technical examination of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate, a chiral building block of significant interest in modern medicinal chemistry. Moving beyond a simple data sheet, this guide elucidates the compound's synthesis, applications, and handling from a first-principles perspective, grounded in established chemical literature and safety protocols. The structure of this guide is designed to follow a logical progression from fundamental properties to practical application, empowering researchers to integrate this molecule into their synthetic programs with confidence and scientific rigor.

Core Identification and Physicochemical Profile

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate is a derivative of the naturally occurring amino acid (S)-proline, also known as L-proline. Its rigid five-membered ring structure imparts significant conformational constraints, a property highly sought after in drug design to enhance binding affinity and selectivity for biological targets.[1][2] The presence of two distinct ester functionalities provides versatile handles for subsequent chemical modifications.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

CAS Number: 83541-81-5 [3]

A summary of its core physicochemical properties is presented below for rapid reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₄ | BLDpharm[3] |

| Molecular Weight | 187.19 g/mol | BLDpharm[3] |

| SMILES Code | O=C(N1CCC1)OC | BLDpharm[3] |

| Recommended Storage | Sealed in dry, 2-8°C | BLDpharm[3] |

Synthesis and Mechanistic Considerations

The synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate originates from the enantiopure starting material, L-proline. The transformation involves two fundamental steps: protection of the secondary amine and esterification of the carboxylic acid. The order of these steps can be varied, but a common and efficient pathway involves N-acylation followed by esterification.

Synthetic Rationale

The secondary amine of L-proline is a potent nucleophile and must be "protected" or derivatized to prevent side reactions during the esterification of the carboxylic acid. While Boc or Cbz groups are common, for this target molecule, a methoxycarbonyl group is installed directly. This is typically achieved via acylation with methyl chloroformate under basic conditions. The base, often a tertiary amine like triethylamine or a milder base like sodium bicarbonate, serves to deprotonate the proline nitrogen, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

Following N-protection, the carboxylic acid is converted to its methyl ester. A classic Fischer esterification (refluxing in methanol with a catalytic amount of strong acid like H₂SO₄) is a straightforward method. Alternatively, to avoid harsh acidic conditions that could potentially risk racemization or side reactions, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid for reaction with methanol.[4]

Generalized Synthetic Workflow Diagram

The following diagram illustrates the logical flow from the chiral precursor to the final product.

Caption: Synthetic pathway from L-proline to the target dicarboxylate.

Experimental Protocol: N-Acylation and Esterification of L-Proline

This protocol is a representative example based on established chemical principles for amino acid modification. Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic Acid

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF.

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as sodium bicarbonate (2.5 eq), to the solution and stir until dissolved.

-

Slowly add methyl chloroformate (1.1 eq) dropwise via a syringe, ensuring the temperature remains below 5°C. The causality here is critical: slow addition prevents an uncontrolled exotherm and potential side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion (monitored by TLC), acidify the aqueous layer to pH 2-3 with a cold solution of 1M HCl.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected intermediate.

Step 2: Synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate

-

Dissolve the crude (S)-1-(Methoxycarbonyl)pyrrolidine-2-carboxylic Acid from Step 1 in anhydrous methanol.

-

Cool the solution to 0°C.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture and neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting crude oil or solid via column chromatography on silica gel to obtain the final product.

Applications in Drug Discovery and Medicinal Chemistry

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][5] (S)-Dimethyl pyrrolidine-1,2-dicarboxylate serves as a valuable chiral starting material for synthesizing complex molecules with high stereochemical control.

Role as a Constrained Dipeptide Mimic

The rigid pyrrolidine ring mimics the φ (phi) dihedral angle of a peptide backbone, locking it into a specific conformation. This pre-organization can lead to a lower entropic penalty upon binding to a protein target, resulting in higher affinity. The two ester groups can be selectively hydrolyzed or converted into amides, allowing for the extension of peptide chains or the introduction of diverse functional groups.

Key Precursor in Targeted Therapeutics

A compelling application is in the synthesis of multi-target inhibitors for cancer therapy. Recent research has identified (S)-N¹-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives as potent and selective dual inhibitors of PI3Kα and HDAC6.[6][7] In this context, (S)-Dimethyl pyrrolidine-1,2-dicarboxylate is an ideal precursor where the C2-methyl ester can be converted to the primary amide, and the N1-methoxycarbonyl group can be transformed to couple with the thiazole moiety.

Application Pathway Diagram

Caption: Role as a precursor in the synthesis of targeted inhibitors.

Analytical and Spectroscopic Profile

Structural confirmation and purity assessment are paramount. The following table summarizes the expected spectroscopic signatures for (S)-Dimethyl pyrrolidine-1,2-dicarboxylate based on its molecular structure.

| Technique | Expected Features |

| ¹H NMR | - Two distinct singlets for the two methyl ester protons (-OCH₃), likely between 3.6-3.8 ppm. - A multiplet for the C2 proton (α-proton), likely between 4.2-4.5 ppm. - Complex multiplets for the C3, C4, and C5 methylene protons of the pyrrolidine ring, typically between 1.8-3.7 ppm. |

| ¹³C NMR | - Two distinct carbonyl carbons (C=O) from the esters, expected around 170-175 ppm. - Two distinct methoxy carbons (-OCH₃), expected around 51-53 ppm. - Four distinct signals for the pyrrolidine ring carbons (C2, C3, C4, C5). |

| IR Spectroscopy | - Strong C=O stretching bands for the two ester groups, typically appearing around 1735-1750 cm⁻¹. - C-O stretching bands in the 1100-1300 cm⁻¹ region. - C-H stretching bands just below 3000 cm⁻¹. |

| Mass Spectrometry (ESI+) | - [M+H]⁺ ion (protonated molecule) at m/z ≈ 188.09. - [M+Na]⁺ ion (sodium adduct) at m/z ≈ 210.07. |

Note: Actual chemical shifts and peak positions can vary based on the solvent and instrument used. The data presented are predictive.

Safety, Handling, and Storage Protocol

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a robust safety protocol can be constructed by analyzing the hazards of its parent structure, pyrrolidine, and related reagents. Pyrrolidine itself is flammable, corrosive, and toxic.[8] Ester derivatives, while generally less volatile and corrosive, must be handled with care.

Hazard Assessment and Personal Protective Equipment (PPE)

-

Hazard Class: Assumed to be an irritant. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[9][10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: ANSI-approved safety glasses with side shields and a face shield if there is a splash risk.

-

Skin Protection: Chemically resistant gloves (nitrile is a common choice, but compatibility should be verified). A flame-retardant lab coat is mandatory.

-

Respiratory Protection: Not typically required if handled within a fume hood. If aerosols may be generated outside of a hood, a NIOSH-approved respirator is necessary.

-

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][11] Keep away from ignition sources. Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area as recommended (2-8°C).[3] Store away from strong oxidizing agents, acids, and bases.

Laboratory Safety Workflow

Caption: A self-validating safety workflow for handling laboratory chemicals.

Conclusion

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate (CAS: 83541-81-5) is more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its defined stereochemistry, conformational rigidity, and versatile functional handles provide a reliable platform for the enantioselective synthesis of complex molecular architectures. From fundamental peptide mimetics to the cutting edge of dual-target cancer therapeutics, its utility is clear and compelling. This guide has provided the foundational knowledge—from synthesis to safe handling—to empower researchers to leverage this valuable building block in their pursuit of novel scientific discoveries.

References

-

An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. National Institutes of Health (NIH). [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. National Institutes of Health (NIH). [Link]

-

Enantioselective Approach to 3-Substituted Prolines. ResearchGate. [Link]

-

Enantioselective Synthesis of Proline Derived Bicyclics. Thieme Chemistry. [Link]

-

Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of L-Pro1. The Royal Society of Chemistry. [Link]

-

Catalytic Asymmetric Synthesis of Enantioenriched α-Deuterated Pyrrolidine Derivatives. The Royal Society of Chemistry. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

1,2-Dimethylpyrrolidine. PubChem. [Link]

-

tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

- Pyrrolidine-1,2-dicarboxamide derivatives.

- Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

-

New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Wiley Online Library. [Link]

-

Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer. PubMed. [Link]

-

Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Kα/HDAC6 for the treatment of cancer. ResearchGate. [Link]

-

Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. [Link]

-

Acetylenedicarboxylic acid, dimethyl ester. Organic Syntheses. [Link]

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

-

2,2-Dimethylpyrrolidine. PubChem. [Link]

Sources

- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 83541-81-5|(S)-Dimethyl pyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives targeting PI3Ka/HDAC6 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

Technical Guide: Physicochemical Properties of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate

Introduction and Compound Identification

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate, also known as (S)-N-Methoxycarbonyl-L-proline methyl ester, is a chiral building block of significant interest in synthetic organic chemistry and pharmaceutical development. As a derivative of the naturally occurring amino acid L-proline, it incorporates a stereochemically defined center, making it a valuable precursor for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The pyrrolidine ring is a common scaffold in numerous FDA-approved drugs, and functionalized derivatives like this one serve as key intermediates in their synthesis.[1]

This technical guide provides a focused overview of the known physical and chemical properties of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate, compiled from available literature and supplier data. It also includes critical information on handling, storage, and safety to ensure its proper use in a research and development setting.

Molecular Structure:

Caption: 2D structure of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate.

Physicochemical Properties

The definitive identification of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate is established by its unique CAS Registry Number. While it is a well-defined chemical entity, comprehensive experimental data for all its physical properties is not universally published. The table below summarizes the available information from chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 83541-81-5 | [2][3][4][5][6] |

| Molecular Formula | C₈H₁₃NO₄ | [4][5] |

| Molecular Weight | 187.19 g/mol | [4][5] |

| Purity | Typically ≥98% | [4] |

| Physical State | Data not available | [2] |

| Color | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Melting Point | Data not available | [2] |

| Density | Data not available | [2] |

| Solubility | Data not available | [2] |

Spectral Data

While specific spectral data (NMR, IR, MS) for this compound were not found in the aggregated search results, BLD Pharm provides access to analytical documentation such as NMR, HPLC, and LC-MS upon request for this specific product.[5] Researchers are advised to acquire lot-specific certificates of analysis for definitive structural confirmation.

Handling, Storage, and Safety

As a laboratory chemical, (S)-Dimethyl pyrrolidine-1,2-dicarboxylate requires careful handling in a controlled environment. The following guidelines are synthesized from available Safety Data Sheets (SDS).

Stability and Storage

-

Recommended Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2][5] The recommended temperature range is typically refrigerated at 2-8°C.[5]

-

Conditions to Avoid: Exposure to moisture and incompatible materials should be avoided.[2]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2]

The choice of refrigerated storage is crucial for preventing potential hydrolysis of the ester groups and maintaining the compound's purity over time, which is essential for its use in stereoselective synthesis where impurities can compromise reaction outcomes.

Hazard Identification and Precautions

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment (PPE) and engineering controls.[2]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2] Contaminated clothing should be removed and washed before reuse.[2]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols may be generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.

-

Caption: Key safety and handling relationships for the compound.

Applications in Synthetic Chemistry

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate is primarily utilized as an intermediate in pharmaceutical and chemical research.[7] Its structure, derived from L-proline, provides a rigid, chiral scaffold. The two distinct ester functionalities—a methyl ester at the C2 position and a methoxycarbonyl group on the nitrogen (forming a carbamate)—offer differential reactivity for sequential chemical modifications. This makes it a versatile starting material for constructing more complex pyrrolidine-containing drug molecules and natural products.[1]

Data for a Structurally Related Analogue

To provide researchers with estimated physical properties, data for the closely related compound N-(tert-Butoxycarbonyl)-L-proline Methyl Ester (Boc-Pro-OMe, CAS: 59936-29-7) is presented below. The primary structural difference is the N-protecting group (Boc vs. Methoxycarbonyl). While these values are not a direct substitute, they can serve as a useful reference for experimental design.

| Property | Value for N-Boc-L-proline Methyl Ester | Source(s) |

| CAS Number | 59936-29-7 | [8][9][10] |

| Molecular Formula | C₁₁H₁₉NO₄ | [9][10] |

| Molecular Weight | 229.28 g/mol | [9][10] |

| Physical State | Colorless to light yellow clear liquid | [9] |

| Boiling Point | 135 °C @ 16 mmHg | [8][9] |

| Flash Point | 128 °C | [9] |

| Specific Gravity | 1.07 (20/20) | [9] |

| Refractive Index | 1.45 | [9] |

| Optical Rotation | [α] = -59° (c=1, CHCl₃) | [9] |

| Solubility | Slightly soluble in water | [7][8] |

Disclaimer: The data in this section is for a different chemical compound and should be used for estimation purposes only. Experimental determination is required for definitive characterization of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate.

References

-

(S)-DiMethyl pyrrolidine-1,2-dicarboxylate Information. ChemWhat. [Link]

-

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate Product Details. 001CHEMICAL. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

-

N-Boc-L-proline methyl ester, 96% Product Information. Fisher Scientific Canada. [Link]

-

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate Product Information. Arctom. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 001chemical.com [001chemical.com]

- 5. 83541-81-5|(S)-Dimethyl pyrrolidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 6. arctomsci.com [arctomsci.com]

- 7. N-Boc-L-proline methyl ester, 96% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 8. Boc-L-Proline-methyl ester | 59936-29-7 [chemicalbook.com]

- 9. N-(tert-Butoxycarbonyl)-L-proline Methyl Ester | 59936-29-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. N-(tert-Butoxycarbonyl)-L-proline Methyl Ester 97.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

A Deep Dive into the Spectral Characterization of (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for (S)-Dimethyl pyrrolidine-1,2-dicarboxylate, a chiral molecule of significant interest in organic synthesis and pharmaceutical development. As a proline derivative, its rigid five-membered ring structure and stereochemistry are crucial for its application as a building block in creating complex molecular architectures. Accurate spectral characterization is paramount for confirming its identity, purity, and conformational properties.

This document, crafted from the perspective of a Senior Application Scientist, goes beyond a simple data dump. It offers insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles and the structural information each technique reveals. While experimental data for this specific molecule is not widely published, this guide will provide a robust, predicted analysis based on the spectral data of closely related analogs, a common and essential practice in the field of chemical analysis.

Molecular Structure and Key Features

To understand the spectral data, it is crucial to first visualize the molecule's structure. (S)-Dimethyl pyrrolidine-1,2-dicarboxylate possesses a pyrrolidine ring with two methoxycarbonyl groups attached to the nitrogen (position 1) and the chiral carbon (position 2).

Caption: Molecular structure of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing clues about the functional group it's attached to. Coupling constants (J) arise from the interaction of neighboring protons and give information about their connectivity and dihedral angles.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~4.35 | dd | 1H | H-2 | This proton is on the chiral center, adjacent to a nitrogen and a carbonyl group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons on C-3. |

| ~3.75 | s | 3H | OCH₃ (C-2 ester) | The methyl protons of the ester at C-2 are in a distinct chemical environment and will appear as a sharp singlet. |

| ~3.70 | s | 3H | OCH₃ (N-1 ester) | The methyl protons of the carbamate ester at N-1 will also be a singlet, likely with a slightly different chemical shift compared to the C-2 ester due to the influence of the nitrogen atom. |

| ~3.60 - 3.40 | m | 2H | H-5 | These protons are adjacent to the nitrogen atom, causing a downfield shift. They are diastereotopic and will likely appear as a complex multiplet. |

| ~2.20 - 1.90 | m | 4H | H-3, H-4 | The remaining methylene protons on the pyrrolidine ring will resonate in the aliphatic region. Due to the chirality and ring puckering, these protons are diastereotopic and will exhibit complex splitting patterns, appearing as overlapping multiplets. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring protons.

-

Data Acquisition: A standard proton experiment is typically sufficient. Key parameters to consider are the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (D1, usually 1-2 seconds), and acquisition time.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of the atoms attached to it.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~173 | C=O (C-2 ester) | The carbonyl carbon of the ester at the chiral center is expected in this region. |

| ~156 | C=O (N-1 carbamate) | The carbonyl carbon of the carbamate is typically found at a slightly upfield position compared to a standard ester carbonyl. |

| ~59 | C-2 | The chiral carbon atom, bonded to nitrogen and a carbonyl group, will be significantly downfield. |

| ~52.5 | OCH₃ (C-2 ester) | The methyl carbon of the ester at C-2. |

| ~52.0 | OCH₃ (N-1 carbamate) | The methyl carbon of the carbamate. |

| ~46 | C-5 | The carbon atom adjacent to the nitrogen. |

| ~30 | C-3 | One of the methylene carbons of the pyrrolidine ring. |

| ~24 | C-4 | The other methylene carbon of the pyrrolidine ring. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumentation: The spectrum is acquired on the same NMR spectrometer.

-

Data Acquisition: A standard proton-decoupled ¹³C experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to a thousand) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

-

Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying the presence of specific bonds.

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~2950 | Medium | C-H stretch (aliphatic) | These absorptions arise from the C-H bonds of the pyrrolidine ring and the methyl groups. |

| ~1745 | Strong | C=O stretch (ester) | This strong absorption is characteristic of the carbonyl group of the ester at C-2.[1] |

| ~1700 | Strong | C=O stretch (carbamate) | The carbonyl of the carbamate functional group will also show a strong absorption, typically at a slightly lower wavenumber than the ester.[1] |

| ~1200 | Strong | C-O stretch | Strong bands in this region are indicative of the C-O single bonds of the two ester groups. |

| ~1100 | Medium | C-N stretch | The stretching vibration of the C-N bond in the pyrrolidine ring. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: As (S)-Dimethyl pyrrolidine-1,2-dicarboxylate is likely a liquid or a low-melting solid, a small drop can be placed directly onto the crystal of an ATR-FTIR spectrometer.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is a common and convenient setup.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample is applied, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 187. The molecular ion peak, corresponding to the intact molecule, should be observable, although it may be of low intensity due to the lability of the ester groups.

-

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for (S)-Dimethyl pyrrolidine-1,2-dicarboxylate in EI-MS.

-

Loss of a methoxy group (-OCH₃): A peak at m/z 156 is expected from the cleavage of one of the methoxy groups.

-

Loss of a methoxycarbonyl group (-COOCH₃): A significant peak at m/z 128 would result from the loss of the ester group at either the C-2 or N-1 position.

-

Pyrrolidine ring fragmentation: Cleavage of the pyrrolidine ring can lead to various smaller fragments. A prominent fragment at m/z 70, corresponding to the pyrrolidinium ion, is highly probable.

-

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source is a standard setup for volatile compounds.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the MS, where it is ionized (typically at 70 eV for EI) and fragmented. The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

-

Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the characterization of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate. By combining the detailed structural information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from MS, researchers can confidently verify the identity and purity of this important chiral building block. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.

References

-

PubChem. (n.d.). 1,2-Dimethylpyrrolidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum synthesized dicarboxylate ester. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate from L-Proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate is a chiral molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of the naturally occurring amino acid L-proline, it serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The rigid pyrrolidine ring and the presence of two modifiable ester functionalities make it an attractive scaffold for the design of enzyme inhibitors, receptor ligands, and other biologically active compounds. The stereochemical integrity of the (S)-configuration, inherited from L-proline, is often crucial for the desired biological activity. This guide provides a comprehensive overview of the synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate from L-proline, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for its characterization.

Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable strategy for the synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate from L-proline involves a two-step process. This approach ensures high yields and preserves the stereochemistry of the starting material. The overall transformation is depicted below:

Caption: Overall synthetic strategy from L-proline.

Step 1: N-Methoxycarbonylation of L-Proline

The initial step involves the protection of the secondary amine of L-proline with a methoxycarbonyl group. This is a crucial step to prevent side reactions at the nitrogen atom during the subsequent esterification of the carboxylic acid. The reaction is typically carried out by treating L-proline with methyl chloroformate in the presence of a base. The base is necessary to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amino group, rendering it nucleophilic.

Step 2: Esterification of N-(Methoxycarbonyl)-L-proline

The second step is the esterification of the carboxylic acid functionality of the N-protected proline derivative. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride. This reaction is an equilibrium process, and the use of excess methanol helps to drive the equilibrium towards the formation of the methyl ester.

Reaction Mechanisms

N-Methoxycarbonylation

The N-methoxycarbonylation of L-proline proceeds via a nucleophilic acyl substitution mechanism. The deprotonated secondary amine of L-proline acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl chloroformate. The subsequent loss of a chloride ion yields the N-methoxycarbonylated product.

Caption: Mechanism of N-Methoxycarbonylation.

Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the methyl ester.[1]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol

This section provides a detailed, two-step procedure for the synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate from L-proline.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| L-Proline | 115.13 | 10.0 g | 0.0868 |

| Sodium Hydroxide | 40.00 | 3.47 g | 0.0868 |

| Methyl Chloroformate | 94.50 | 8.20 g (6.8 mL) | 0.0868 |

| Toluene | - | 100 mL | - |

| Methanol | 32.04 | 200 mL | - |

| Thionyl Chloride | 118.97 | 7.3 mL | 0.10 |

| Diethyl Ether | - | As needed | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Step 1: Synthesis of N-(Methoxycarbonyl)-L-proline

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (0.0868 mol) of L-proline in 50 mL of a 1.74 M aqueous solution of sodium hydroxide (3.47 g in 50 mL of water).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Simultaneously, add 8.20 g (6.8 mL, 0.0868 mol) of methyl chloroformate and a 4 M aqueous solution of sodium hydroxide dropwise to the stirred solution over a period of 1 hour, maintaining the temperature below 5 °C and the pH between 9 and 10.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Wash the reaction mixture with 50 mL of diethyl ether to remove any unreacted methyl chloroformate.

-

Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid while cooling in an ice bath.

-

Extract the product with three 50 mL portions of toluene.

-

Combine the organic extracts, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain N-(methoxycarbonyl)-L-proline as a viscous oil, which can be used in the next step without further purification.

Step 2: Synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate

-

To the crude N-(methoxycarbonyl)-L-proline from the previous step, add 200 mL of methanol.

-

Cool the solution to 0 °C in an ice bath and slowly add 7.3 mL (0.10 mol) of thionyl chloride dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford (S)-Dimethyl pyrrolidine-1,2-dicarboxylate as a colorless oil.

Caption: Detailed experimental workflow for the synthesis.

Characterization of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate

Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemical integrity. The following are typical analytical data for (S)-Dimethyl pyrrolidine-1,2-dicarboxylate.

-

Appearance: Colorless oil

-

Molecular Formula: C₈H₁₃NO₄

-

Molecular Weight: 187.19 g/mol

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 4.40-4.30 (m, 1H, CH), 3.72 (s, 3H, COOCH₃), 3.68 (s, 3H, NCOOCH₃), 3.60-3.45 (m, 2H, NCH₂), 2.25-2.10 (m, 1H, CH₂), 2.05-1.85 (m, 3H, CH₂). Note: Due to the presence of rotamers around the N-CO bond, some signals may appear broadened or as a mixture of conformers.

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 173.0 (C=O, ester), 155.5 (C=O, carbamate), 58.5 (CH), 52.5 (OCH₃), 52.0 (OCH₃), 46.5 (NCH₂), 29.0 (CH₂), 24.0 (CH₂).

Chromatographic Analysis

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a critical technique to determine the enantiomeric purity of the final product. A suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H), should be employed. The mobile phase typically consists of a mixture of hexane and isopropanol. The retention times of the (S)- and (R)-enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Safety Considerations

-

Methyl chloroformate is toxic, corrosive, and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Thionyl chloride is also highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). It should be handled in a fume hood, and all glassware must be scrupulously dried before use.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive and should be handled with care.

-

Organic solvents such as toluene, methanol, and diethyl ether are flammable and should be used in a well-ventilated area, away from ignition sources.

Conclusion

The two-step synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate from L-proline presented in this guide is a reliable and efficient method for obtaining this valuable chiral building block. The procedure involves a straightforward N-methoxycarbonylation followed by a classic Fischer-Speier esterification. Careful execution of the experimental protocol and adherence to safety precautions are essential for a successful outcome. The thorough characterization of the final product using spectroscopic and chromatographic techniques is crucial to ensure its identity, purity, and enantiomeric integrity, making it suitable for its intended applications in research and development.

References

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (2004). Vogel's Textbook of Practical Organic Chemistry.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135435, L-Proline. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7183, Methyl chloroformate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24842, Thionyl chloride. Retrieved from [Link].

-

Arctom Scientific. (S)-Dimethyl pyrrolidine-1,2-dicarboxylate. Retrieved from [Link].

-

Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link].

-

A convenient synthesis of amino acid methyl esters. Molecules, 13(5), 1111-1119. [Link].

-

NIST. (d-Proline, N-methoxycarbonyl-, methyl ester). Retrieved from [Link].

Sources

(S)-Dimethyl Pyrrolidine-1,2-dicarboxylate: A Comprehensive Technical Guide for the Senior Application Scientist

Introduction: The Strategic Value of Chiral Pyrrolidines in Modern Synthesis

The pyrrolidine ring system is a cornerstone of contemporary medicinal chemistry and asymmetric synthesis. Its prevalence in a vast array of natural products, pharmaceuticals, and chiral catalysts underscores its significance as a privileged scaffold.[1][2][3] The inherent conformational rigidity and stereochemical richness of substituted pyrrolidines make them ideal building blocks for creating complex molecular architectures with precise three-dimensional orientations. Among the diverse array of functionalized pyrrolidines, (S)-Dimethyl pyrrolidine-1,2-dicarboxylate stands out as a versatile and strategically valuable chiral precursor. Derived from the naturally abundant amino acid L-proline, it offers a cost-effective and enantiomerically pure starting point for the synthesis of a multitude of high-value molecules.[1]

This technical guide provides an in-depth exploration of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate for researchers, scientists, and drug development professionals. We will delve into its synthesis from the chiral pool, its key physicochemical properties, and its applications as a pivotal intermediate in the construction of complex chiral molecules. The focus will be on providing not just protocols, but a deeper understanding of the underlying principles of stereocontrol and reactivity that make this compound a powerful tool in the synthetic chemist's arsenal.

Synthesis of (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate: A Chiral Pool Approach

The most common and economically viable route to (S)-Dimethyl pyrrolidine-1,2-dicarboxylate begins with L-proline, a readily available and inexpensive chiral starting material. This "chiral pool" approach ensures that the inherent stereochemistry of the starting material is transferred to the product, providing an enantiomerically pure scaffold for further elaboration. The synthesis involves two key transformations: N-protection and esterification of the carboxylic acid.

Synthetic Pathway Overview

The synthesis of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate from L-proline can be conceptualized as a two-step process. First, the secondary amine of the pyrrolidine ring is protected with a suitable group, often a carbamate, which also activates the nitrogen for subsequent functionalization. The carboxylic acid is then esterified. A common approach involves the direct conversion of L-proline to the desired diester.

Caption: Synthetic route from L-proline.

Detailed Experimental Protocol: Synthesis from L-Proline

This protocol outlines a representative procedure for the preparation of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate.

Step 1: N-Methoxycarbonylation of L-Proline

-

To a stirred solution of L-proline (1.0 eq) in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like dioxane or acetone) at 0-5 °C, add a base such as sodium hydroxide or sodium carbonate (2.0-2.5 eq).

-

Slowly add methyl chloroformate (1.1-1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methoxycarbonyl-L-proline.

Step 2: Esterification of N-Methoxycarbonyl-L-proline

-

Dissolve the crude N-methoxycarbonyl-L-proline from the previous step in anhydrous methanol.

-

Cool the solution to 0 °C and slowly add thionyl chloride (1.2-1.5 eq) dropwise.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure (S)-Dimethyl pyrrolidine-1,2-dicarboxylate.

Physicochemical and Spectroscopic Data

Accurate characterization of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate is essential for its use in synthesis. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₈H₁₃NO₄ |

| Molecular Weight | 187.19 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~4.35 (dd, 1H), 3.72 (s, 3H), 3.68 (s, 3H), 3.60-3.45 (m, 2H), 2.25-2.10 (m, 1H), 2.05-1.85 (m, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~173.0, 155.0, 58.5, 52.5, 52.0, 46.5, 30.0, 24.0 |

| Specific Rotation [α]D | Approximately -50° to -60° (c=1, CHCl₃) |

Note: NMR chemical shifts can exhibit slight variations depending on the solvent and concentration.

Applications in Asymmetric Synthesis: A Gateway to Chiral Architectures

The true utility of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate lies in its role as a versatile chiral precursor. The two ester groups and the stereodefined pyrrolidine ring provide multiple handles for a wide range of chemical transformations, enabling the stereoselective synthesis of complex target molecules.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The C₂-symmetric scaffold of many highly effective chiral ligands can be accessed from (S)-Dimethyl pyrrolidine-1,2-dicarboxylate. The diester can be reduced to the corresponding diol, which can then be further functionalized to introduce phosphine or other coordinating groups. These ligands are instrumental in a variety of transition-metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and allylic alkylation.[4]

Caption: General scheme for chiral ligand synthesis.

The causality behind this application lies in the rigid pyrrolidine backbone, which effectively transmits the stereochemical information from the C2 position to the catalytic active site, thereby controlling the stereochemical outcome of the reaction.

Precursor to Bioactive Molecules and Pharmaceutical Intermediates

The pyrrolidine core is a common motif in a wide range of pharmaceuticals. (S)-Dimethyl pyrrolidine-1,2-dicarboxylate serves as a key starting material for the synthesis of complex pyrrolidine-containing drugs. For instance, derivatives of this molecule can be elaborated into potent enzyme inhibitors, receptor antagonists, and antiviral agents.[5][6]

Workflow: General Strategy for Pharmaceutical Intermediate Synthesis

-

Selective Functionalization: One of the ester groups can be selectively hydrolyzed or reduced to provide a handle for further modification, while the other ester and the N-alkoxycarbonyl group provide protection and influence reactivity.

-

Introduction of Diversity: The differentiated functional groups allow for the introduction of various substituents at different positions of the pyrrolidine ring through nucleophilic substitution, alkylation, or acylation reactions.

-

Stereocontrolled Transformations: The inherent chirality of the pyrrolidine ring directs the stereochemical outcome of subsequent reactions, enabling the synthesis of diastereomerically pure products.[7]

-

Deprotection and Final Elaboration: Removal of the protecting groups and final functionalization steps lead to the target bioactive molecule.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sci-hub.kr [sci-hub.kr]

- 5. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

Structure and stereochemistry of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate

An In-depth Technical Guide to (S)-Dimethyl pyrrolidine-1,2-dicarboxylate: Structure, Stereochemistry, and Applications

Introduction

The pyrrolidine ring system is a cornerstone of medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics.[1][2] Its prevalence stems from its ability to introduce three-dimensional complexity and specific stereochemical constraints into a molecule, which are critical for selective interaction with biological targets.[1] Among the vast array of pyrrolidine-based building blocks, (S)-Dimethyl pyrrolidine-1,2-dicarboxylate stands out as a key chiral intermediate. This guide provides a detailed examination of its structure, stereochemistry, synthesis, and characterization from the perspective of an application scientist, offering field-proven insights for researchers in organic synthesis and drug development.

Part 1: Molecular Structure and Stereochemistry

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate is a derivative of the amino acid L-proline. The core of the molecule is a five-membered saturated nitrogen heterocycle (the pyrrolidine ring). Two methyl ester groups are attached to the ring: one at the nitrogen atom (position 1) and the other at the carbon atom adjacent to the nitrogen (position 2).

The critical feature of this molecule is its defined stereochemistry at the C2 position, inherited from its parent amino acid, L-proline. The "(S)" designation indicates that the stereocenter at C2 has the S-configuration according to the Cahn-Ingold-Prelog priority rules. This fixed chirality makes the compound an invaluable tool for asymmetric synthesis, allowing for the construction of enantiomerically pure target molecules.

Diagram 1: Chemical Structure of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate

Caption: 2D structure of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 83541-81-5 | [3] |

| Molecular Formula | C₈H₁₃NO₄ | [3] |

| Molecular Weight | 187.19 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | N/A |

| Purity | Typically ≥95% | [3] |

Part 2: Synthesis and Purification

The most common and logical synthetic pathway to (S)-Dimethyl pyrrolidine-1,2-dicarboxylate originates from L-proline, a readily available and inexpensive chiral starting material. The synthesis involves two key transformations: N-protection via carbamoylation and esterification of the carboxylic acid.

Causality in Experimental Design: The choice of reagents and sequence is critical for achieving high yield and maintaining stereochemical integrity.

-

N-Carbomethoxylation: The nitrogen of L-proline is first protected as a methyl carbamate. Using methyl chloroformate in the presence of a base is a standard and efficient method. The base (e.g., NaHCO₃ or NaOH) is crucial to neutralize the HCl byproduct, which would otherwise protonate the proline nitrogen, rendering it non-nucleophilic.

-

Fischer Esterification: The carboxylic acid group is then converted to a methyl ester. A common method is Fischer esterification, using methanol as both the solvent and reagent with a catalytic amount of strong acid (like H₂SO₄ or HCl generated in situ from thionyl chloride). Using thionyl chloride (SOCl₂) in methanol is particularly effective as it converts the carboxylic acid to a more reactive acyl chloride intermediate in situ and generates the necessary HCl catalyst. This approach drives the reaction to completion.

Sources

A Technical Guide to the Commercial Availability of Enantiopure (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate in Modern Drug Discovery

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate, a chiral pyrrolidine derivative, has emerged as a cornerstone building block in the synthesis of a diverse array of pharmaceutical agents. Its rigid, stereochemically defined structure provides a valuable scaffold for the construction of complex molecules with specific biological activities. This guide offers an in-depth technical overview of its commercial availability, quality control considerations, synthesis, and applications, tailored for researchers, scientists, and professionals in the field of drug development. The pyrrolidine ring is a prevalent motif in numerous natural products and synthetic drugs, valued for its ability to introduce conformational constraint and serve as a versatile pharmacophore.[1][2] The enantiopure (S)-configuration of this particular dicarboxylate is crucial for achieving the desired stereoselectivity in subsequent reactions, a critical factor in the efficacy and safety of the final drug product. Its utility spans various therapeutic areas, including the development of antiviral, anticancer, and cardiovascular drugs.[3][4][5]

Commercial Sourcing and Supplier Evaluation: A Global Perspective

The reliable procurement of high-purity (S)-Dimethyl pyrrolidine-1,2-dicarboxylate is a critical first step in any research or development program. Several chemical suppliers offer this compound with varying specifications. A comprehensive evaluation of potential suppliers should extend beyond mere price comparison to include a thorough assessment of product quality, consistency, and available documentation.

Key suppliers with a global presence include BLDpharm and ChemUniverse, offering the product in North America, Europe, and Asia.[6][7] When selecting a supplier, it is imperative to request and scrutinize the Certificate of Analysis (CoA) for each batch.

Table 1: Representative Supplier Specifications for (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate

| Supplier | Region(s) Served | Purity Specification | Enantiomeric Excess (ee) | Analytical Methods Cited |

| BLDpharm | North America, Europe, Asia | ≥98% (by NMR) | Not consistently specified; inquire for batch-specific data. | ¹H NMR |

| ChemUniverse | Global | Custom synthesis available | Project-dependent | Varies |

| Generic Example | Global | ≥99% (by GC/HPLC) | ≥99% | Chiral HPLC, ¹H NMR, Mass Spec |

Expert Insight: While a high chemical purity is essential, the enantiomeric excess (ee) is the most critical parameter for this chiral building block. Always insist on batch-specific ee data, preferably determined by chiral High-Performance Liquid Chromatography (HPLC). The absence of this information on a CoA should be a significant point of inquiry with the supplier.

Technical Deep Dive: Synthesis and Quality Control

A robust understanding of the synthetic route to (S)-Dimethyl pyrrolidine-1,2-dicarboxylate provides valuable insights into potential impurities and informs the necessary quality control measures. The most common and economically viable synthesis starts from the readily available and naturally occurring amino acid, L-proline.

Synthetic Pathway Overview

The synthesis is typically a two-step process:

-

Fischer Esterification of L-Proline: The carboxylic acid of L-proline is converted to its methyl ester.

-

N-Methoxycarbonylation: The secondary amine of the proline methyl ester is protected with a methoxycarbonyl group.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide as a small molecule inhibitor probe for the study of respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolidine Compounds as Potential Lipid-Lowering Therapeutic in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]

The Synthetic Cornerstone: An In-depth Technical Guide to the Reactivity of (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate

Introduction

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate, a derivative of the naturally occurring amino acid L-proline, stands as a pivotal chiral building block in the landscape of modern organic synthesis. Its rigid, stereochemically defined pyrrolidine scaffold, coupled with two versatile ester functionalities and a reactive secondary amine, offers a tripartite platform for the construction of complex, high-value molecules. This guide provides an in-depth exploration of the core reactivity of this compound, offering field-proven insights and detailed protocols for its application in research and drug development. For scientists engaged in the synthesis of novel therapeutics and complex natural products, a thorough understanding of this molecule's reaction pathways is not merely advantageous, but essential for rational synthetic design. The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs, and its derivatives are instrumental as organocatalysts and chiral auxiliaries.[1][2]

This document will elucidate the fundamental transformations of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate, focusing on the hydrolysis of its ester groups, the reduction to its corresponding diol, and the derivatization of its nitrogen atom. Each section will provide not only the "how" but, more critically, the "why," grounding experimental protocols in mechanistic understanding to empower researchers to adapt and innovate.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe utilization in any synthetic endeavor. The key properties of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 83541-81-5 | [3][4] |

| Molecular Formula | C₈H₁₃NO₄ | [3][4] |

| Molecular Weight | 187.19 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | - |

| Boiling Point | Not available | [4] |

| SMILES | O=C(N1CCC1)OC | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Core Reactivity and Mechanistic Pathways

The reactivity of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate is primarily centered around its three functional groups: the C1-methoxycarbonyl group, the C2-methoxycarbonyl group, and the pyrrolidine nitrogen. The strategic manipulation of these sites allows for the divergent synthesis of a vast array of complex chiral molecules.

Hydrolysis of the Diester: Accessing the Chiral Diacid

The saponification of the two methyl ester groups provides access to the corresponding (S)-pyrrolidine-1,2-dicarboxylic acid. This transformation is fundamental, as the resulting diacid can be utilized in peptide couplings or other derivatizations of the carboxylic acid functionalities.

Causality of Experimental Choices: The hydrolysis is typically conducted under basic conditions, as this promotes the nucleophilic acyl substitution mechanism. The choice of refluxing in water is a green and effective method for driving the reaction to completion. The subsequent workup with an acidic solution is crucial to protonate the carboxylate salt and precipitate the neutral diacid.

Experimental Protocol: Synthesis of (S)-pyrrolidine-1,2-dicarboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-Dimethyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in water (10 mL per 200 mg of diester).

-

Hydrolysis: Heat the solution to reflux and maintain for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: After cooling the reaction mixture to room temperature, acidify the solution to a pH of approximately 2-3 with a suitable acid, such as 1M HCl. This will protonate the dicarboxylate.

-

Isolation: Concentrate the acidic solution in vacuo to dryness to obtain the crude (S)-pyrrolidine-1,2-dicarboxylic acid. The product can be further purified by recrystallization if necessary.

Caption: Workflow for the hydrolysis of the diester.

Reduction of the Diester: Formation of the Chiral Diol

The concurrent reduction of both ester functionalities to primary alcohols yields (S)-pyrrolidine-1,2-dimethanol, a valuable chiral ligand and synthetic intermediate. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.

Causality of Experimental Choices: LiAlH₄ is a powerful, non-selective reducing agent for polar multiple bonds.[2] The use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is mandatory as LiAlH₄ reacts violently with protic solvents like water. The reaction is typically performed at reduced temperatures initially to control the exothermic reaction, followed by warming to ensure complete conversion. The workup procedure, often a Fieser workup, involves the sequential and careful addition of water and a base to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be easily filtered off.

Experimental Protocol: Synthesis of (S)-pyrrolidine-1,2-dimethanol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add a suspension of lithium aluminum hydride (LiAlH₄) (2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

-

Addition of Ester: Dissolve (S)-Dimethyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours to ensure complete reduction. Monitor the reaction by TLC.

-

Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to yield the crude (S)-pyrrolidine-1,2-dimethanol. Further purification can be achieved by distillation or column chromatography.

Caption: Generalized mechanism for the LiAlH₄ reduction of the diester.

N-Derivatization: Modifying the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can readily undergo a variety of transformations, including acylation and alkylation. These reactions are crucial for incorporating the chiral pyrrolidine scaffold into larger molecules.

N-acylation is a common method for forming a stable amide bond at the pyrrolidine nitrogen. This can be achieved using acyl chlorides or acid anhydrides. The Schotten-Baumann reaction conditions, which utilize a biphasic system with an aqueous base, are particularly effective for acylations with acyl chlorides.[5]

Causality of Experimental Choices: The base in the Schotten-Baumann reaction neutralizes the HCl generated during the acylation, preventing the protonation of the pyrrolidine nitrogen and thus ensuring its nucleophilicity is maintained. The two-phase system allows for easy separation of the product from the inorganic byproducts.

Experimental Protocol: N-Acylation via Schotten-Baumann Conditions

-

Reaction Setup: Dissolve (S)-Dimethyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) in a round-bottom flask. Add an aqueous solution of a base, such as 2M sodium hydroxide.

-

Acylation: Cool the biphasic mixture to 0 °C. Add the acyl chloride (1.1 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-acylated product.

N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This is typically achieved by reacting the pyrrolidine with an alkyl halide in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Causality of Experimental Choices: A base such as potassium carbonate or triethylamine is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The choice of solvent, often a polar aprotic solvent like acetonitrile or DMF, facilitates the Sₙ2 reaction.

Experimental Protocol: N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve (S)-Dimethyl pyrrolidine-1,2-dicarboxylate (1.0 eq) in acetonitrile. Add a base such as potassium carbonate (1.5 eq).

-

Alkylation: Add the alkyl halide (1.2 eq) to the suspension and heat the mixture to reflux.

-

Reaction: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the N-alkylated product.

Application in Asymmetric Synthesis

The true value of (S)-Dimethyl pyrrolidine-1,2-dicarboxylate lies in its application as a chiral precursor for the synthesis of more complex, stereochemically defined molecules. The products of its fundamental reactions—the diacid and the diol—are themselves versatile chiral building blocks.

-

(S)-pyrrolidine-1,2-dicarboxylic acid: This diacid can be used as a chiral ligand for metal catalysts or as a constrained diamino acid analogue in peptide synthesis. The two carboxylic acid groups can be selectively functionalized to create elaborate structures.

-

(S)-pyrrolidine-1,2-dimethanol: This chiral diol is a precursor to C₂-symmetric ligands, which are highly effective in asymmetric catalysis. For example, the hydroxyl groups can be converted to phosphines or other coordinating groups. These ligands can then be used to direct the stereochemical outcome of a wide range of metal-catalyzed reactions.

The pyrrolidine scaffold itself is a key component in many organocatalysts, where the secondary amine plays a direct role in the catalytic cycle, often through the formation of enamine or iminium ion intermediates.

Caption: Synthetic utility of the core derivatives.

Conclusion

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate is more than a simple chemical reagent; it is a versatile and powerful tool in the arsenal of the synthetic chemist. Its predictable reactivity at three distinct functionalization points, combined with its inherent chirality, provides a reliable and efficient pathway to a multitude of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers, enabling them to confidently employ this chiral building block in their synthetic endeavors and to push the boundaries of drug discovery and chemical innovation.

References

-

(S)-DiMethyl pyrrolidine-1,2-dicarboxylate CAS#: 83541-81-5; ChemWhat Code: 87878. ChemWhat. Available at: [Link]

-

I. V. Aksenova et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(19), 11158. Available at: [Link]

-

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate. Arctom. Available at: [Link]

-

Hydride Reduction. Chad's Prep. Available at: [Link]

-

Schotten–Baumann reaction. Wikipedia. Available at: [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (S)-Dimethyl Pyrrolidine-1,2-dicarboxylate

For Immediate Release

Glossop, UK – For researchers, scientists, and drug development professionals working with novel heterocyclic building blocks, a comprehensive understanding of chemical safety and handling is paramount. This technical guide provides an in-depth analysis of the safety protocols and handling procedures for (S)-Dimethyl pyrrolidine-1,2-dicarboxylate (CAS No. 83541-81-5), a key intermediate in various synthetic applications. By elucidating the causality behind experimental choices and grounding protocols in authoritative data, this document serves as an essential resource for ensuring laboratory safety and experimental integrity.

Compound Profile and Hazard Identification

(S)-Dimethyl pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with the molecular formula C₈H₁₃NO₄[1]. Its structure, featuring both a carbamate and an ester functional group, makes it a versatile synthon. However, these same features necessitate a thorough understanding of its potential hazards.

Based on available safety data, this compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[2].

GHS Hazard Classification:

| Hazard Class | Category | GHS Code |

| Acute Toxicity, Oral | 4 | H302 |

| Skin Irritation | 2 | H315 |

| Serious Eye Irritation | 2 | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335 |

Signal Word: Warning [2]

Hazard Pictogram:

GHS07: Exclamation Mark[2]

Hazard Statements:

-

H302: Harmful if swallowed[2].

-